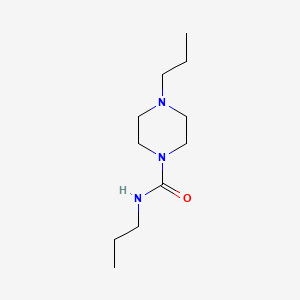

N,4-dipropylpiperazine-1-carboxamide

Description

N,4-Dipropylpiperazine-1-carboxamide is a piperazine-derived carboxamide featuring two propyl substituents at the 1- and 4-positions of the piperazine ring. Piperazine-carboxamides are widely studied for their pharmacological relevance, particularly in targeting neurotransmitter receptors (e.g., dopamine D3) and as intermediates in organic synthesis .

Properties

IUPAC Name |

N,4-dipropylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3O/c1-3-5-12-11(15)14-9-7-13(6-4-2)8-10-14/h3-10H2,1-2H3,(H,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSXLISOWHUKBHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)N1CCN(CC1)CCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,4-dipropylpiperazine-1-carboxamide typically involves the reaction of piperazine with propylamine and a carboxylating agent.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with considerations for cost, efficiency, and safety .

Chemical Reactions Analysis

Types of Reactions: N,4-dipropylpiperazine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carboxamide group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of secondary amines.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

N,4-dipropylpiperazine-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,4-dipropylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. Molecular docking studies have shown that it can bind to active sites of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

N,4-Diphenylpiperazine-1-carboxamide (CAS 4791-20-2)

- Substituents : Phenyl groups at the 1- and 4-positions.

- This difference likely impacts solubility (phenyl derivatives are less water-soluble) and receptor-binding interactions .

N-Ethyl-N,4-dimethylpiperazine-1-carboxamide (CAS 75319-79-8)

4-(4-Acetylphenyl)-N-(4-chlorophenyl)piperazine-1-carboxamide

- Substituents : Acetylphenyl and chlorophenyl groups.

- The chlorophenyl moiety may improve binding affinity to hydrophobic enzyme pockets .

N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide

- Substituents : Ethyl and chlorophenyl groups.

- Key Differences : Ethyl substituents offer intermediate lipophilicity between methyl and propyl groups. Single-crystal X-ray studies confirm a chair conformation for the piperazine ring, a feature likely conserved across alkyl-substituted analogs .

Physicochemical Properties

| Compound | Substituents | Melting Point (°C) | Yield (%) | Molecular Formula |

|---|---|---|---|---|

| This compound | Propyl, Propyl | Data not available | N/A | C11H23N3O |

| N-(3-chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A5) | Chlorophenyl, Quinazolinone | 193.3–195.2 | 47.7 | C20H19ClN4O2 |

| N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide | Ethyl, Chlorophenyl | Not reported | N/A | C13H18ClN3O |

| N-(4-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A3) | Fluorophenyl, Quinazolinone | 196.5–197.8 | 57.3 | C20H19FN4O2 |

Key Observations :

- Quinazolinone-containing derivatives (e.g., A3, A5) exhibit higher melting points (>190°C) due to hydrogen bonding from the quinazolinone moiety .

Metabolic Stability and Toxicity

- N-Demethylation: Observed in 4-(3,3-dimethyl-1-triazeno)imidazole-5-carboxamide (DIC), a carboxamide antineoplastic agent. Propyl groups in the target compound may resist such metabolism compared to methyl/ethyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.